Home > Products > Screening Compounds P118609 > Beta-defensin 1 , peptide BNBD-1
Beta-defensin 1 , peptide BNBD-1 -

Beta-defensin 1 , peptide BNBD-1

Catalog Number: EVT-246952
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-defensin 1, also known as human beta-defensin 1, is a member of the beta-defensin family of antimicrobial peptides. These peptides play a crucial role in the innate immune response by providing a first line of defense against pathogens. Beta-defensin 1 is primarily expressed in epithelial tissues, including the skin and mucosal surfaces, and is known for its antimicrobial properties against a variety of bacteria, fungi, and viruses.

Source

Beta-defensin 1 is predominantly found in humans but has homologs in other species, including mice and various mammals. The gene encoding beta-defensin 1 is located on chromosome 8 in humans and is part of a larger gene cluster that includes other defensin genes. The expression of this peptide can be induced by various stimuli, including infections and inflammatory signals.

Classification

Beta-defensin 1 belongs to the defensin family, which is classified into three main groups: alpha-defensins, beta-defensins, and theta-defensins. Beta-defensins are characterized by their unique cysteine-rich structure that forms a distinct three-dimensional conformation critical for their biological activity.

Synthesis Analysis

Methods

The synthesis of beta-defensin 1 can be achieved through both natural extraction from tissues and artificial synthesis using solid-phase peptide synthesis techniques. The latter method allows for the precise control over the amino acid sequence and modifications that may enhance its antimicrobial properties.

Technical Details

For artificial synthesis, techniques such as Fmoc (9-fluorenylmethoxycarbonyl) chemistry are commonly employed. This method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection steps to reveal the reactive amine groups necessary for peptide bond formation. The final product is purified using high-performance liquid chromatography to ensure high purity levels.

Molecular Structure Analysis

Structure

Beta-defensin 1 consists of approximately 45 amino acids and features a characteristic structure stabilized by three disulfide bonds formed between six cysteine residues. This structure is essential for its stability and function as an antimicrobial agent.

Data

The molecular weight of beta-defensin 1 is approximately 5 kDa. Structural studies using techniques such as nuclear magnetic resonance spectroscopy have revealed that its conformation includes an alpha-helix and several beta-strands, contributing to its amphipathic nature, which is critical for interacting with microbial membranes.

Chemical Reactions Analysis

Reactions

Beta-defensin 1 exhibits several chemical reactions relevant to its antimicrobial activity. It interacts with microbial membranes through electrostatic interactions due to its positive charge at physiological pH, leading to membrane disruption and cell lysis.

Technical Details

The peptide's activity can be influenced by environmental factors such as salt concentration. High salt concentrations can diminish its antimicrobial efficacy by shielding the electrostatic interactions necessary for membrane binding.

Mechanism of Action

Process

The mechanism of action of beta-defensin 1 involves several steps:

  1. Binding: The peptide binds to negatively charged components on microbial surfaces.
  2. Membrane Disruption: This binding leads to alterations in membrane integrity, causing pores to form.
  3. Cell Lysis: Ultimately, these disruptions result in cell death due to loss of essential cellular contents.

Data

Studies have demonstrated that beta-defensin 1 can effectively kill a range of pathogens, including Staphylococcus aureus and Escherichia coli, at micromolar concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Soluble in water and physiological buffers; solubility can vary with pH.

Chemical Properties

  • Stability: Stable under acidic conditions but sensitive to hydrolysis at extreme pH levels.
  • Molecular Weight: Approximately 5 kDa.
  • Isoelectric Point: Approximately pH 8-9, indicating a net positive charge at physiological pH.

Relevant studies have shown that modifications to the peptide sequence can enhance stability and activity against specific pathogens.

Applications

Scientific Uses

Beta-defensin 1 has several applications in scientific research and potential therapeutic uses:

  • Antimicrobial Research: Its role in innate immunity makes it a subject of study for developing new antimicrobial agents.
  • Wound Healing: Due to its ability to promote cell migration and proliferation, it may aid in wound healing applications.
  • Vaccine Development: Its immunomodulatory effects could be harnessed in vaccine formulations to enhance immune responses.
Molecular Biology and Genetic Architecture of Beta-Defensin 1

Genomic Organization and Evolutionary Conservation of DEFB1

DEFB1, the gene encoding human beta-defensin 1 (hBD-1), resides on chromosome 8p23.1, a region densely populated with immune-related genes. Unlike other β-defensin genes that form multigene clusters (e.g., the 8p23.1 cluster containing DEFB4, DEFB103A, and others), DEFB1 exists as a single-copy gene in most individuals and is located approximately 350 kb centromeric to the main defensin cluster [4] [6]. The gene spans approximately 1.9 kb and exhibits a conserved two-exon structure:

  • Exon 1: Encodes the 5′-untranslated region (UTR) and the signal peptide.
  • Exon 2: Encodes the propeptide and the mature cationic antimicrobial peptide, characterized by a six-cysteine motif forming three disulfide bonds (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6) [4] [8].

Evolutionarily, β-defensins originated from ancestral big defensins in invertebrates through exon shuffling or intronization events. The carboxyl-terminal domain of invertebrate big defensins shares striking three-dimensional structural homology with vertebrate β-defensins, including a conserved β-sheet topology stabilized by identical disulfide bridges [1] [7]. Genomic analyses reveal that both big defensins and β-defensins possess a phase-1 intron at an identical position upstream of the defensin domain-encoding exon, providing compelling evidence for their common ancestry [1]. DEFB1 itself demonstrates remarkable sequence conservation across primates, suggesting strong purifying selection and essential biological functions preserved since the human-baboon divergence >23 million years ago [4].

Transcriptional Regulation of DEFB1 in Epithelial and Immune Cells

Unlike inducible β-defensins (e.g., DEFB4), DEFB1 is constitutively expressed in epithelial barriers (respiratory, urogenital, and gastrointestinal tracts) and immune cells (monocytes, macrophages). However, its expression can be modulated by microbial stimuli and cytokines through specific cis-regulatory elements:

  • Core Promoter Elements: The proximal 324 bp upstream of the transcription start site (TSS) contains critical binding sites for transcription factors. Key among these are:
  • NF-κB: A binding site conserved between bovine tracheal antimicrobial peptide (TAP, a DEFB1 functional homolog) and human DEFB1. Lipopolysaccharide (LPS) challenge induces NF-κB nuclear translocation in tracheal epithelial cells, directly activating transcription [2] [5].
  • NF-IL6 (CEBPβ): A constitutively active factor binding near the NF-κB site. Synergy between NF-κB and NF-IL6 mediates robust induction during inflammation [5].
  • Epigenetic Modulation: Histone acetylation and DNA demethylation enhance DEFB1 accessibility in epithelial tissues.
  • Pathogen Recognition Receptors (PRRs): Engagement of TLRs (e.g., TLR4 by LPS) and nucleotide-binding oligomerization domain (NOD) proteins activates downstream signaling cascades (MAPK, IKK), converging on the above transcription factors [2] [8].

Table 1: Transcriptional Regulators of DEFB1

RegulatorBinding Site LocationInducing StimuliCell/Tissue Specificity
NF-κB-100 to -90 bp upstream of TSSLPS, TNF-α, IL-1βAirway epithelium, keratinocytes
NF-IL6-80 to -70 bp upstream of TSSIL-6, glucocorticoidsMonocytes, intestinal epithelium
AP-1-150 to -140 bp upstream of TSSPhorbol esters, growth factorsKeratinocytes, gingival epithelium
Vitamin D Receptor (VDR)Distal enhancer region1,25-Dihydroxyvitamin D3Placenta, renal tubules

Polymorphisms and Copy Number Variations in DEFB1 and Disease Susceptibility

While DEFB1 is typically a single-copy gene, polymorphisms in its coding and regulatory regions significantly influence expression and disease associations. In contrast, adjacent β-defensin genes (e.g., DEFB4, DEFB103A) exhibit extensive copy number variations (CNVs; 2–12 copies per diploid genome) linked to inflammatory diseases [3] [6].

  • Functional Single Nucleotide Polymorphisms (SNPs):
  • -52G>A (rs1799946): This SNP in the 5′-UTR reduces promoter activity and is associated with elevated HIV viral loads in breast milk and increased susceptibility to HIV infection in cohort studies [3].
  • -44C>G (rs1800972): Alters a putative binding site for nuclear factors. The -44CG genotype correlates with slower HIV disease progression in children but increased risk of Candida colonization in women [3].
  • -20G>A (rs11362): Linked to Pseudomonas aeruginosa infections in cystic fibrosis patients due to reduced hBD-1 secretion [3].
  • Haplotypes:The GGC haplotype (-52G, -44G, -20C) is associated with higher DEFB1 mRNA levels in mucosal tissues and reduced risk of opportunistic infections in HIV-positive individuals [3] [6]. Conversely, the AAC haplotype correlates with recurrent bacterial vaginosis.
  • CNVs and Disease:Although DEFB1 itself rarely exhibits CNVs, its genomic context matters. Deletions encompassing the entire 8p23.1 defensin cluster (including DEFB4/DEFB103A) are linked to Crohn’s disease and psoriasis susceptibility. This suggests coordinated regulation and functional redundancy within the locus [6] [9].

Table 2: Clinically Relevant DEFB1 Genetic Variations

VariationLocation/TypeFunctional ImpactDisease AssociationPopulation Evidence
rs1799946 (-52G>A)5′-UTR SNP↓ Promoter activity, ↓ mRNA stability↑ HIV susceptibility, ↑ viral load in breast milkItalian, Brazilian cohorts [3]
rs1800972 (-44C>G)5′-UTR SNPAlters transcription factor binding↑ Candida colonization; ↓ HIV progression in childrenColombian, European cohorts [3]
rs11362 (-20G>A)5′-UTR SNP↓ Peptide secretion↑ Pseudomonas infection in CFNorth American studies [3]
GGC Haplotype-52G, -44G, -20C↑ Basal expression↓ Recurrent vaginosis, ↑ HIV resistanceMulti-ethnic studies [3] [6]
8p23.1 Deletion~200-kb CNVLoss of DEFB4/DEFB103A copies↑ Crohn’s disease, ↑ Psoriasis severityGenome-wide association studies [6]

DEFB1’s genetic architecture underscores its dual role: as a conserved innate immune effector and a modulator of disease susceptibility. Its regulatory complexity and polymorphism-dependent expression variations highlight its clinical relevance in infectious and inflammatory disorders [3] [4] [6].

Compound Names Mentioned:

  • Beta-defensin 1 (hBD-1)
  • Peptide BNBD-1 (Bovine Neutrophil Beta-Defensin 1)
  • Tracheal Antimicrobial Peptide (TAP)
  • Human Beta-Defensin 2 (hBD-2, DEFB4)
  • Human Beta-Defensin 3 (hBD-3, DEFB103A)

Properties

Product Name

Beta-defensin 1 , peptide BNBD-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.